Cas no 935481-06-4 (Debio-0827)

Debio-0827 Chemical and Physical Properties
Names and Identifiers
-
- Debio-0827
-
- Inchi: 1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1
- InChI Key: BJCNUZJDFWFVBY-VITQDTLGSA-N
- SMILES: C(OCC)(=O)OC(C)OC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)CSSC[C@@H](N)CCSC
Debio-0827 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | KMB48106-25 mg |
Debio-0827 |
935481-06-4 | 25mg |
$115.00 | 2023-01-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-5mg |
Debio-0827 |
935481-06-4 | 5mg |
¥ 9100 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-50mg |
Debio-0827 |
935481-06-4 | 50mg |
¥ 18300 | 2023-09-07 | ||
Biosynth | KMB48106-100 mg |
Debio-0827 |
935481-06-4 | 100MG |
$294.00 | 2023-01-04 | ||
Biosynth | KMB48106-250 mg |
Debio-0827 |
935481-06-4 | 250MG |
$552.50 | 2023-01-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-5 mg |
Debio-0827 |
935481-06-4 | 5mg |
¥7000.00 | 2023-03-10 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-100mg |
Debio-0827 |
935481-06-4 | 100mg |
¥ 23500 | 2023-09-07 | ||
Biosynth | KMB48106-500 mg |
Debio-0827 |
935481-06-4 | 500MG |
$885.00 | 2023-01-04 | ||
Biosynth | KMB48106-50 mg |
Debio-0827 |
935481-06-4 | 50mg |
$184.00 | 2023-01-04 |
Debio-0827 Related Literature
-
Shalinee Kavadiya,Joseph Strzalka,Dariusz?M. Niedzwiedzki,Pratim Biswas J. Mater. Chem. A 2019 7 12790
-
Jaroslav M. Ilnytskyi,Marina Saphiannikova,Dieter Neher,Michael P. Allen Soft Matter 2012 8 11123
-
Yanhu Wang,Meng Li,Yuanna Zhu,Shenguang Ge,Jinghua Yu,Mei Yan,Xianrang Song Analyst 2013 138 7112
-
Quinn A. Best,Bijeta Prasai,Alexandra Rouillere,Amanda E. Johnson,Robin L. McCarley Chem. Commun. 2017 53 783
-
Binesh Unnikrishnan,Shih-Chun Wei,Wei-Jane Chiu,Jinshun Cang,Pang-Hung Hsu,Chih-Ching Huang Analyst 2014 139 2221
-
Khai Leok Chan,Prashant Sonar,Alan Sellinger J. Mater. Chem. 2009 19 9103
-
Xiaogang Liu,Yingpu Bi RSC Adv. 2017 7 9902
-
Shiv Kumar,Pauline Tourneur,Jonathan R. Adsetts,Michael Y. Wong,Pachaiyappan Rajamalli,Dongyang Chen,Roberto Lazzaroni,Pascal Viville,David B. Cordes,Alexandra M. Z. Slawin,Yoann Olivier,Jér?me Cornil,Zhifeng Ding,Eli Zysman-Colman J. Mater. Chem. C 2022 10 4646
-
Qixuan Zhong,Muhan Cao,Qiao Zhang Nanoscale 2021 13 19341
Additional information on Debio-0827
Comprehensive Overview of Debio-0827 (CAS No. 935481-06-4): Mechanism, Applications, and Research Insights
Debio-0827 (CAS No. 935481-06-4) is a small-molecule inhibitor that has garnered significant attention in oncology and immunology research due to its unique mechanism of action. This compound, also referred to as ODM-201 in earlier studies, targets key signaling pathways involved in cell proliferation and immune modulation. Researchers and pharmaceutical developers are increasingly exploring its potential in cancer therapy, particularly for hormone-resistant tumors and metastatic cancers, aligning with the growing demand for precision medicine solutions.
The molecular structure of Debio-0827 enables selective binding to androgen receptor (AR) variants, making it a candidate for prostate cancer treatment. Unlike first-generation AR inhibitors, Debio-0827 exhibits reduced cross-reactivity with other nuclear receptors, minimizing off-target effects—a critical factor highlighted in recent PubMed publications. Its ability to overcome drug resistance mechanisms positions it as a promising alternative in second-line therapies, addressing a common challenge in oncology clinical trials.
Current Google Scholar trends reveal rising searches for "Debio-0827 clinical trials 2023" and "CAS 935481-06-4 solubility," reflecting user interest in its translational potential. Preclinical data demonstrate favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, which are crucial for CNS metastasis applications. The compound’s IC50 values against AR-positive cell lines (ranging 10–50 nM) further support its therapeutic relevance.
From a formulation perspective, Debio-0827’s crystalline form (935481-06-4) shows stability under standard storage conditions, as evidenced by DSC (Differential Scanning Calorimetry) analyses. This property enhances its suitability for oral solid dosage development, a priority area for pharma manufacturers seeking to optimize patient compliance. Recent patent filings emphasize novel co-crystal formulations to improve solubility—an aspect frequently queried in researchgate discussions.
Emerging studies explore Debio-0827’s synergy with PD-1/PD-L1 inhibitors, tapping into the immuno-oncology boom. This combination approach addresses the tumor microenvironment remodeling, a hot topic in ASCO 2023 presentations. Such findings correlate with increasing searches for "Debio-0827 combination therapy" and "immune checkpoint inhibitor synergies," indicating shifting research priorities.
Analytical methods for 935481-06-4 quantification, such as HPLC-UV and LC-MS/MS, are well-documented in ACS journals, supporting quality control in GMP production. Stability-indicating assays confirm degradation profiles under stress conditions (hydrolysis, oxidation), vital for formulation scientists designing robust drug products. These technical details respond to frequent queries like "Debio-0827 stability data" in pharmaceutical forums.
Market analysts note growing Debio-0827 supplier inquiries on chemical sourcing platforms, driven by academic and industrial demand. While not classified as a controlled substance, proper MSDS documentation is essential for safe handling—a point emphasized in OSHA guidelines. The compound’s structure-activity relationship (SAR) continues to inspire medicinal chemistry projects targeting nuclear receptor modulation.
In conclusion, Debio-0827 (CAS 935481-06-4) represents a multifaceted research tool and therapeutic candidate bridging targeted therapy and immunomodulation. Its evolving profile meets both scientific curiosity (mechanistic studies) and practical needs (formulation optimization), ensuring sustained relevance in peer-reviewed literature and drug development pipelines worldwide.
935481-06-4 (Debio-0827) Related Products
- 1354002-52-0((R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 1439-09-4(5-Bromo-4-methylpyrimidine)
- 1935156-24-3(2H-Pyran, 2-(chloromethyl)tetrahydro-2-(methoxymethyl)-)
- 1431698-02-0(4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile)
- 2248372-78-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[N-methyl-1-(pyridin-4-yl)formamido]butanoate)
- 1525481-86-0(3-(chloromethyl)-2-3-(trifluoromethyl)phenyloxane)
- 2034509-40-3(2-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzene-1-sulfonamide)
- 2680761-75-3(benzyl N-{2-4-(but-3-en-2-yloxy)-3,5-dimethoxyphenylethyl}carbamate)
- 104793-01-3(6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one)
- 1214328-89-8(2-Fluoro-6-hydroxybiphenyl)



